Azepan-1-yl-piperazin-1-yl-methanone

Description

Structural Context and Pharmaceutical Relevance of Azepane- and Piperazine-Containing Scaffolds

The pharmaceutical importance of Azepan-1-yl-piperazin-1-yl-methanone is best understood by examining its constituent heterocyclic rings: azepane and piperazine (B1678402).

The azepane scaffold, a seven-membered saturated ring containing one nitrogen atom, is a key structural motif in a variety of natural products and synthetic bioactive molecules. nih.gov Its inherent flexibility allows it to adopt multiple conformations, which can be crucial for binding to diverse biological targets. scbt.com The incorporation of the azepane ring into drug candidates has led to the development of agents with a wide array of pharmacological activities, including anticancer, antidiabetic, and antiviral properties. nih.gov Over 20 drugs containing the azepane moiety have received FDA approval, underscoring its therapeutic significance. researchgate.net

| Property | Description |

| Structure | Seven-membered saturated heterocyclic amine |

| Key Feature | Conformational flexibility |

| Therapeutic Areas | Oncology, infectious diseases, metabolic disorders |

The piperazine ring, a six-membered heterocycle with two nitrogen atoms at the 1 and 4 positions, is one of the most ubiquitous scaffolds in medicinal chemistry. mdpi.comresearchgate.net Its presence in a drug molecule can significantly influence its physicochemical properties, often enhancing water solubility and oral bioavailability. rsc.orgmdpi.com The two nitrogen atoms of the piperazine ring provide sites for substitution, allowing for the fine-tuning of a compound's pharmacological activity and its interaction with biological targets. rsc.org Consequently, piperazine derivatives have been successfully developed as antipsychotics, antidepressants, antihistamines, and anti-infective agents. scbt.comnih.gov

| Property | Description |

| Structure | Six-membered heterocyclic diamine |

| Key Feature | Versatility for substitution and modulation of physicochemical properties |

| Therapeutic Areas | Central nervous system disorders, allergies, infectious diseases |

Overview of Current Research Trajectories for this compound Derivatives

While specific research on this compound itself is not extensively documented in publicly available literature, the research trajectories for its derivatives can be inferred from the broader investigation of molecules containing both azepane and piperazine motifs, or similar structures. The primary focus of such research is to synthesize and evaluate new chemical entities for a range of therapeutic applications.

One promising avenue of investigation is the development of novel agents targeting the central nervous system (CNS). Both piperazine and, to a lesser extent, azepane are components of various CNS-active drugs. scbt.com The combination of these two scaffolds in a single molecule could lead to the discovery of new antipsychotic, antidepressant, or anxiolytic agents with unique pharmacological profiles.

Another area of active research is in the field of oncology. Numerous piperazine derivatives have shown potent anticancer activity. mdpi.com By functionalizing the azepane or piperazine rings of the parent compound, researchers aim to create derivatives that can inhibit cancer cell proliferation, induce apoptosis, or interfere with other key pathways involved in tumor growth and metastasis. For instance, derivatives of phenyl(piperazin-1-yl)methanone have been investigated as potential inhibitors of monoacylglycerol lipase (B570770) (MAGL), a therapeutic target in cancer.

Furthermore, the inherent properties of these heterocyclic systems make them attractive for the development of anti-inflammatory and anti-infective agents. wisdomlib.org Research in this domain would involve the synthesis of a library of this compound derivatives and screening them for activity against various bacterial, fungal, or viral targets, as well as for their ability to modulate inflammatory pathways.

Positioning this compound within the Landscape of Nitrogen Heterocycle Chemistry

Nitrogen-containing heterocycles are fundamental building blocks in medicinal chemistry, forming the core of a vast number of pharmaceuticals. This compound is a prime example of a molecule that combines two distinct and medicinally relevant nitrogen heterocyclic systems.

The azepane moiety places it within the class of larger, flexible heterocyclic amines, which are often explored for their ability to interact with complex protein binding sites. The piperazine ring, on the other hand, connects it to a well-established and highly successful class of pharmacophores known for their favorable pharmacokinetic properties and versatile biological activities.

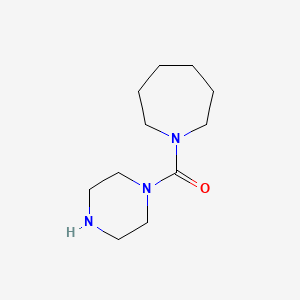

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

azepan-1-yl(piperazin-1-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21N3O/c15-11(14-9-5-12-6-10-14)13-7-3-1-2-4-8-13/h12H,1-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUXPKLBIQOHCHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C(=O)N2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20388150 | |

| Record name | Azepan-1-yl-piperazin-1-yl-methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20388150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41340-91-4 | |

| Record name | Azepan-1-yl-piperazin-1-yl-methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20388150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Azepan 1 Yl Piperazin 1 Yl Methanone and Its Analogues

Established Synthetic Pathways to the Azepan-1-yl-piperazin-1-yl-methanone Core Structure

The construction of the this compound core primarily involves the formation of a urea (B33335) or amide linkage between the azepane and piperazine (B1678402) rings. Traditional methods often rely on the use of phosgene (B1210022) or its derivatives, though safer and more efficient alternatives are now prevalent.

One of the most common approaches involves the reaction of a piperazine derivative with a carbonylating agent to form a reactive intermediate, which is then coupled with azepane. A widely used and safer alternative to phosgene is 1,1'-carbonyldiimidazole (B1668759) (CDI). nih.gov In this method, piperazine is first reacted with CDI to form an imidazolyl-carbamate intermediate. Subsequent addition of azepane displaces the imidazole (B134444) group to furnish the desired urea linkage. This method is advantageous due to its mild reaction conditions and the avoidance of highly toxic reagents.

Another established pathway utilizes the reaction of an amine with an isocyanate. commonorganicchemistry.com For the synthesis of this compound, this would involve either the preparation of 1-(isocyanatomethyl)piperazine followed by reaction with azepane, or the synthesis of 1-(isocyanatomethyl)azepane and its subsequent reaction with piperazine. The isocyanate intermediates can be generated from the corresponding amines using phosgene substitutes like triphosgene (B27547) or through rearrangement reactions such as the Curtius or Hofmann rearrangement of corresponding carboxylic acid or amide precursors. nih.gov

Direct coupling of a carboxylic acid with an amine using coupling reagents is also a viable route, particularly for methanone (B1245722) analogues. For instance, coupling piperazine with a carboxylic acid derivative of azepane can be achieved using reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of an activator such as 1-hydroxybenzotriazole (B26582) (HOBt). mdpi.com

The table below summarizes some common coupling reagents and their general applications in forming the core structure.

| Coupling Reagent/Method | Intermediate | Key Features |

| 1,1'-Carbonyldiimidazole (CDI) | Imidazolyl-carbamate | Mild conditions, avoids toxic phosgene. nih.gov |

| Isocyanate Chemistry | Isocyanate | Versatile, can be generated in situ. commonorganicchemistry.com |

| EDC/HOBt | Activated ester | Standard peptide coupling conditions, good yields. mdpi.com |

| Phosgene/Triphosgene | Carbamoyl chloride | Highly reactive, but toxic. nih.govwikipedia.org |

Functionalization and Derivatization Approaches on Azepane and Piperazine Moieties

The functionalization and derivatization of the azepane and piperazine rings are crucial for exploring the structure-activity relationships (SAR) of this compound analogues. These modifications can be introduced either before or after the formation of the central methanone linkage.

Piperazine Moiety: The secondary amine of the piperazine ring (if not the point of attachment to the azepane-methanone group) offers a prime site for derivatization. N-alkylation, N-arylation, and N-acylation are common strategies. nih.govnih.gov Reductive amination with aldehydes or ketones is a versatile method for introducing a wide range of alkyl substituents. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are effective for N-arylation. Acylation with various acid chlorides or anhydrides can introduce amide functionalities. nih.gov Furthermore, C-H functionalization of the piperazine ring itself is an emerging area, allowing for the introduction of substituents directly onto the carbon backbone of the heterocycle. mdpi.comencyclopedia.pub

Azepane Moiety: The azepane ring can also be functionalized at various positions. N-functionalization of the azepane nitrogen, if it's not involved in the urea linkage, can be achieved through methods similar to those used for piperazine. Carbon-substituted azepanes can be synthesized from appropriately substituted precursors before the coupling reaction. For instance, α-functionalization of N-acylazepanes can be achieved through deprotonation followed by reaction with an electrophile.

The following table provides examples of derivatization reactions on the piperazine and azepane rings.

| Moiety | Reaction Type | Reagents and Conditions | Resulting Functional Group |

| Piperazine | N-Alkylation (Reductive Amination) | Aldehyde/Ketone, Reducing Agent (e.g., NaBH(OAc)₃) | N-Alkyl |

| Piperazine | N-Arylation (Buchwald-Hartwig) | Aryl halide, Palladium catalyst, Base | N-Aryl |

| Piperazine | N-Acylation | Acyl chloride, Base | N-Acyl |

| Azepane | C-Substitution (prior to coupling) | Synthesis from substituted precursors | C-Alkyl, C-Aryl, etc. |

| Azepane | N-Functionalization | Alkyl halide, Base | N-Alkyl |

Stereoselective Synthesis and Chiral Resolution Techniques for this compound Enantiomers

The introduction of chirality into the this compound scaffold can significantly impact its biological activity. Stereocenters can be introduced on either the azepane or piperazine ring, or both.

Stereoselective Synthesis: Asymmetric synthesis of substituted azepanes and piperazines is a well-developed field. nih.govacs.orgrsc.orgcaltech.edu Chiral pool synthesis, starting from readily available chiral building blocks like amino acids, is a common strategy. For example, enantiopure amino acids can be elaborated into chiral 1,2-diamines, which can then be cyclized to form enantiopure piperazines. youtube.com Asymmetric lithiation-trapping of N-Boc protected piperazines using a chiral ligand like (-)-sparteine (B7772259) allows for the enantioselective functionalization of the piperazine ring. nih.gov Similarly, asymmetric synthesis of substituted azepanes can be achieved through various methods, including catalytic asymmetric cyclization reactions. rsc.orgresearchgate.netrsc.org An asymmetric synthesis of (2S,5S)-5-substituted-azepane-2-carboxylate derivatives has been developed, featuring an oxidative cleavage of a bicyclic precursor to stereoselectively generate the desired substituents. nih.gov

Chiral Resolution: When a stereoselective synthesis is not feasible, the resolution of a racemic mixture of this compound enantiomers is an alternative approach. Chiral chromatography is a powerful technique for this purpose. High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) using chiral stationary phases (CSPs) are widely employed for the separation of enantiomers of cyclic amines and their derivatives. researchgate.netchromatographyonline.comwiley.com Polysaccharide-based and crown ether-derived CSPs have shown effectiveness in resolving chiral amines. wiley.com Derivatization of the amine functionality with a chiral resolving agent to form diastereomers, which can then be separated by conventional chromatography, is another classical method.

The table below outlines the primary approaches for obtaining enantiomerically pure compounds.

| Technique | Description | Key Considerations |

| Asymmetric Synthesis | Building the molecule with a specific stereochemistry from the start. mdpi.com | Availability of chiral starting materials or catalysts. |

| Chiral Resolution | Separating a racemic mixture into its constituent enantiomers. | Efficiency of the separation method (e.g., HPLC, SFC). researchgate.netchromatographyonline.com |

| Diastereomeric Salt Formation | Reacting a racemic mixture with a chiral resolving agent to form separable diastereomeric salts. | Requires a suitable chiral resolving agent. |

Application of Modern Catalytic Methods in this compound Synthesis

Modern catalytic methods offer significant advantages in terms of efficiency, selectivity, and sustainability for the synthesis of this compound and its analogues.

Catalytic Urea Synthesis: Phosgene-free catalytic methods for urea synthesis are highly desirable. The catalytic carbonylation of amines using carbon monoxide or carbon dioxide as a C1 source is a green and attractive alternative. researchgate.net Various transition metal catalysts, including those based on palladium, have been developed for the carbonylation of amines. nih.gov More recently, enzyme-catalyzed synthesis of ureas has emerged as a promising and environmentally friendly approach, although its application to the specific coupling of two cyclic secondary amines like piperazine and azepane is still an area of active research. youtube.commdpi.com The direct synthesis of cyclic ureas from CO2 and diamines using a pure CeO2 catalyst has also been reported. rsc.org

Copper-Catalyzed Reactions: Copper-catalyzed reactions have shown utility in the synthesis of urea derivatives. For instance, a copper-catalyzed synthesis of unsymmetrical ureas from isocyanides and O-benzoyl hydroxylamines has been developed. acs.org

Hypervalent Iodine Reagents: The use of hypervalent iodine reagents, such as PhI(OAc)₂, as coupling mediators allows for the synthesis of unsymmetrical ureas from amides and amines under mild, metal-free conditions. chem-soc.simdpi.com This approach offers a broad substrate scope and is tolerant of various functional groups.

The following table highlights some modern catalytic approaches relevant to the synthesis of the target compound.

| Catalytic Method | Catalyst/Reagent | Reactants | Advantages |

| Catalytic Carbonylation | Palladium complexes | Amines, CO/CO₂ | Phosgene-free, atom-economical. researchgate.net |

| Copper Catalysis | Copper salts | Isocyanides, Hydroxylamines | Mild conditions. acs.org |

| Hypervalent Iodine Mediation | PhI(OAc)₂ | Amides, Amines | Metal-free, broad scope. chem-soc.simdpi.com |

| Enzyme Catalysis | Lipases, etc. | Amines, Carbonyl source | Green, high selectivity. youtube.commdpi.com |

| Heterogeneous Catalysis | CeO₂ | Diamines, CO₂ | Reusable catalyst. rsc.org |

Elucidation of Structure Activity Relationships Sar for Azepan 1 Yl Piperazin 1 Yl Methanone Derivatives

Systematic Structural Modifications and Their Influence on Biological Activity Profiles

The core structure of Azepan-1-yl-piperazin-1-yl-methanone offers several points for chemical modification: the azepane ring, the piperazine (B1678402) ring, and the central methanone (B1245722) (carbonyl) linker. SAR studies have demonstrated that even minor alterations at these positions can lead to substantial changes in biological activity.

Modifications on the Piperazine Ring: Substitutions on the second nitrogen atom of the piperazine ring have been a primary focus of optimization. Introducing various aryl or heteroaryl groups at this position has been shown to be a key determinant of activity. For instance, in related series of phenyl(piperazin-1-yl)methanone derivatives studied as monoacylglycerol lipase (B570770) (MAGL) inhibitors, the nature and substitution pattern of the phenyl ring were critical. nih.govnih.govresearchgate.net Electron-withdrawing or electron-donating groups on this aromatic ring can modulate electronic properties and influence interactions with the target protein.

Modifications on the Azepane Ring: The azepane ring, a seven-membered saturated heterocycle, provides a flexible hydrophobic moiety. Modifications have included the introduction of substituents on the carbon atoms of the ring or altering the ring size itself. These changes primarily affect the compound's lipophilicity and conformational profile, which in turn influences target binding and pharmacokinetic properties.

Influence of the Carbonyl Linker: The methanone linker serves as a rigid unit connecting the two heterocyclic rings. Its carbonyl oxygen can act as a hydrogen bond acceptor, which is often a crucial interaction within a receptor's binding site.

The following interactive table summarizes hypothetical SAR data for a series of derivatives, illustrating the impact of various substitutions on biological activity, based on principles observed in similar compound classes. mdpi.commdpi.com

| Compound ID | R1 (Substitution on Piperazine) | R2 (Substitution on Azepane) | Relative Activity (%) |

|---|---|---|---|

| 1 | -H | -H | 5 |

| 2 | -Phenyl | -H | 45 |

| 3 | -4-Chlorophenyl | -H | 85 |

| 4 | -4-Methoxyphenyl | -H | 60 |

| 5 | -Phenyl | 4-Methyl | 50 |

| 6 | -4-Chlorophenyl | 4-Hydroxy | 70 |

Pharmacophore Mapping and Identification of Key Structural Features for Target Interactions

Pharmacophore mapping is a computational method used to define the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological effect. For derivatives of this compound, pharmacophore models have been generated based on highly active compounds to identify key interaction points. researchgate.netstmjournals.com

A typical pharmacophore model for this class of compounds includes:

One or two Hydrogen Bond Acceptor (HBA) features: The carbonyl oxygen of the methanone linker and a nitrogen atom in the piperazine ring are often identified as key HBAs.

A Hydrophobic (HY) feature: The azepane ring and/or an aromatic substituent on the piperazine ring typically occupy a hydrophobic pocket in the target protein.

A Positive Ionizable (PI) feature: The basic nitrogen atom of the piperazine ring can be protonated at physiological pH, allowing for a key ionic interaction with an acidic residue (e.g., Asp, Glu) in the receptor.

These models serve as valuable tools for virtual screening of compound libraries to identify new potential hits and for guiding the design of novel derivatives with improved affinity. nih.gov The alignment of highly active and inactive compounds within the pharmacophore model helps to refine the understanding of the structural requirements for activity. researchgate.net

Conformational Analysis and its Correlation with Receptor Binding and Efficacy

The three-dimensional shape, or conformation, of a molecule is critical for its ability to bind to a biological target. The this compound scaffold contains two flexible rings, the azepane and piperazine rings, which can adopt multiple low-energy conformations.

Piperazine Ring Conformation: The piperazine ring typically exists in a stable chair conformation. However, the orientation of the substituent on the second nitrogen atom (axial vs. equatorial) can have a profound impact on biological activity. Studies on related 2-substituted piperazines have shown that a preference for an axial conformation can orient key functional groups in a specific spatial arrangement that mimics the binding mode of endogenous ligands or other potent drugs. nih.gov This preferred conformation can sometimes be stabilized by intramolecular hydrogen bonds. nih.gov

Computational studies, such as molecular dynamics simulations, are often employed to explore the conformational landscape of these derivatives. nih.gov The goal is to identify the specific "bioactive conformation"—the shape the molecule adopts when it binds to its receptor. A strong correlation is often found between a molecule's ability to adopt this low-energy bioactive conformation and its observed efficacy.

Quantitative Structure-Activity Relationship (QSAR) Studies for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.gov For this compound derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been applied to build predictive models. researchgate.net

These models calculate various molecular descriptors for each compound, including:

Electronic descriptors: (e.g., partial atomic charges, dipole moment) which relate to electrostatic interactions.

Steric descriptors: (e.g., molecular volume, surface area) which relate to the shape and size of the molecule.

Topological descriptors: (e.g., connectivity indices) which describe the branching and arrangement of atoms.

Quantum-chemical descriptors: (e.g., HOMO/LUMO energies) which can be correlated with reactivity and binding affinity. mdpi.com

A typical QSAR model for this class of compounds might take the form of a linear regression equation: pIC50 = c0 + c1(Descriptor A) + c2(Descriptor B) - c3*(Descriptor C)

The resulting models are validated statistically to ensure their robustness and predictive power. nih.govmdpi.com The graphical contour maps generated from CoMFA and CoMSIA studies are particularly useful, as they highlight regions in 3D space around the molecule where modifications are predicted to either increase or decrease biological activity, thereby guiding further synthetic efforts. researchgate.net

| Descriptor Type | Example Descriptor | Correlation with Activity | Interpretation |

|---|---|---|---|

| Electronic | ELUMO (Energy of LUMO) | Positive | Lower LUMO energy may enhance charge transfer interactions with the receptor. mdpi.com |

| Steric | Molar Refractivity (MR) | Positive | Increased volume/polarizability in certain regions favors binding. mdpi.com |

| Topological | Topological Polar Surface Area (TPSA) | Negative | Higher TPSA might hinder membrane permeability to reach an intracellular target. mdpi.com |

| Hydrophobic | LogP | Positive (up to a limit) | Optimal lipophilicity is required for target engagement and good pharmacokinetic properties. |

Investigation of Isosteric and Bioisosteric Replacements within the Azepane and Piperazine Rings

Isosteric and bioisosteric replacement is a key strategy in medicinal chemistry to optimize drug properties by substituting a functional group or scaffold with another that has similar physical or chemical properties. researchgate.netopenaccessjournals.com This approach has been applied to the this compound scaffold to improve potency, selectivity, metabolic stability, and other pharmacokinetic parameters.

Piperazine Ring Replacements: The piperazine ring is a common motif in many FDA-approved drugs. enamine.net However, it can sometimes be associated with off-target effects or suboptimal properties. A wide range of bioisosteres have been designed and synthesized to mimic the piperazine core. researchgate.netnih.gov These include:

Homopiperazine (1,4-diazepane): A seven-membered ring analog.

Fused Bicyclic Systems: Such as 3,8-diazabicyclo[3.2.1]octane, which offers a more conformationally constrained scaffold. researchgate.net

Spirocyclic Diamines: These introduce a different 3D geometry which can lead to improved selectivity. enamine.net

Azepane Ring Replacements: The azepane moiety can also be replaced to fine-tune the compound's properties. Common replacements include:

Piperidine or Pyrrolidine: Smaller rings that reduce lipophilicity and conformational flexibility.

Morpholine: Introduces a polar oxygen atom, which can improve solubility.

Thiepane: Replaces the nitrogen with a sulfur atom, altering electronic properties and potential metabolic pathways.

Computational Chemistry and Molecular Modeling in Azepan 1 Yl Piperazin 1 Yl Methanone Research

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. hibiscuspublisher.com This method is frequently employed to forecast the binding mode and affinity of a small molecule, such as Azepan-1-yl-piperazin-1-yl-methanone, within the active site of a target protein. hibiscuspublisher.comnih.gov The process involves preparing the 3D structures of both the ligand (this compound) and the target protein, followed by a conformational search to identify the most favorable binding poses based on a scoring function. unar.ac.id

The scoring function estimates the binding energy, with lower scores generally indicating a more stable interaction. unar.ac.id For instance, in studies of similar piperazine-containing compounds, docking scores have been used to identify potential inhibitors for various therapeutic targets. hibiscuspublisher.commdpi.com A hypothetical docking study of this compound against a specific protein target would aim to identify key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity. The results of such simulations can guide the rational design of more potent analogs.

Hypothetical Molecular Docking Results for this compound

| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Interaction Type |

|---|---|---|---|

| Protein Kinase X | -8.5 | ASP145, LYS89, PHE201 | Hydrogen Bond, Hydrophobic |

| GPCR Y | -7.9 | TYR301, TRP150, SER123 | Aromatic, Hydrogen Bond |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific docking studies for this compound are not publicly available.

Molecular Dynamics Simulations for Binding Stability and Conformational Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the movement of atoms and molecules over time. mdpi.com In the context of this compound, MD simulations could be used to assess the stability of its complex with a target protein, as predicted by molecular docking. scispace.com These simulations can reveal how the ligand and protein interact and adapt to each other's presence, providing insights into the flexibility of the binding pocket and the conformational changes that may occur upon binding. mdpi.com

The stability of the ligand-protein complex is often evaluated by monitoring the root-mean-square deviation (RMSD) of the atomic positions over the course of the simulation. A stable RMSD suggests that the ligand remains bound in a consistent manner. Furthermore, MD simulations can be used to calculate binding free energies, which provide a more accurate prediction of binding affinity than docking scores alone. researchgate.net

Homology Modeling and Protein Structure Prediction for Novel Biological Targets

For many potential drug targets, an experimentally determined 3D structure is not available. In such cases, homology modeling can be used to build a theoretical 3D model of the target protein based on its amino acid sequence and the known structure of a homologous protein (a template). nih.gov If this compound were to be investigated against a novel target without a known structure, homology modeling would be the first step in enabling structure-based drug design approaches like molecular docking. nih.gov

The quality of a homology model is crucial for the reliability of subsequent computational studies. nih.gov The accuracy of the model depends heavily on the sequence identity between the target and the template protein. nih.gov Once a reliable model is generated, it can be used in docking and molecular dynamics simulations to study the potential interactions with this compound. nih.gov

Virtual Screening and Fragment-Based Drug Design (FBDD) Approaches

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. frontiersin.org If this compound were part of a larger chemical library, virtual screening could be used to assess its potential as a hit for a variety of targets.

Fragment-based drug design (FBDD) is an alternative approach where small molecular fragments are screened for binding to a target. nih.gov These fragments can then be grown, linked, or merged to create more potent lead compounds. nih.govresearchgate.net The piperazine (B1678402) and azepane moieties of this compound could be considered as fragments in an FBDD campaign. nih.gov Computational FBDD methods can predict how these fragments might bind and guide their optimization into larger, more drug-like molecules. nih.govresearchgate.net

In Silico Absorption, Distribution, Metabolism, and Excretion (ADME) Prediction

The pharmacokinetic properties of a drug candidate, often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion), are critical for its success. eijppr.com In silico ADME prediction models use the chemical structure of a molecule to estimate its physicochemical and pharmacokinetic properties. nih.govfrontiersin.org These predictions can help to identify potential liabilities early in the drug discovery process, allowing for modifications to be made to improve the compound's profile. eijppr.com

For this compound, in silico tools could predict properties such as its solubility, permeability, potential to cross the blood-brain barrier, and susceptibility to metabolism by cytochrome P450 enzymes. nih.govfrontiersin.org These predictions are based on quantitative structure-property relationship (QSPR) models derived from large datasets of experimental data. nih.gov

Illustrative In Silico ADME Predictions for this compound

| ADME Property | Predicted Value | Implication |

|---|---|---|

| Caco-2 Permeability | Moderate | Potential for good oral absorption. frontiersin.org |

| P-glycoprotein Substrate | Yes | May be subject to efflux from cells. frontiersin.org |

| CYP2D6 Inhibition | Low Probability | Unlikely to cause drug-drug interactions via this pathway. frontiersin.org |

| Blood-Brain Barrier Penetration | Low | Likely to have limited central nervous system effects. nih.gov |

Note: This table contains hypothetical data for illustrative purposes. Actual ADME properties would need to be determined through specific in silico modeling and experimental validation.

Based on a comprehensive review of publicly available scientific literature, there is no specific preclinical pharmacological data for the compound "this compound" corresponding to the requested detailed outline. Searches for this compound and its known identifiers did not yield specific research findings or data on its receptor binding affinities, enzyme inhibition potency, cellular pathway modulation, or in vitro DMPK profile.

Therefore, it is not possible to provide a scientifically accurate article with detailed research findings and data tables as requested, while strictly adhering to the specified compound and outline. The generation of such an article would require access to proprietary research data that is not in the public domain.

Preclinical Pharmacological Characterization of Azepan 1 Yl Piperazin 1 Yl Methanone and Its Analogues

In Vitro Drug Metabolism and Pharmacokinetics (DMPK) Profiling

Permeability Assessment Across Biological Membranes

The capacity of a drug candidate to traverse biological membranes is a critical determinant of its oral bioavailability and distribution to target tissues. Permeability is typically assessed using in vitro models that mimic the intestinal epithelium.

Commonly employed methods include:

Caco-2 Permeability Assay: This assay utilizes a human colon adenocarcinoma cell line (Caco-2) that differentiates into a monolayer of polarized enterocytes, forming tight junctions that are characteristic of the intestinal barrier. The apparent permeability coefficient (Papp) is determined by measuring the rate of transport of the compound from the apical (luminal) to the basolateral (blood) side. Compounds are generally classified as having low, medium, or high permeability based on their Papp values.

Parallel Artificial Membrane Permeability Assay (PAMPA): This is a non-cell-based assay that predicts passive transcellular permeability. A synthetic membrane impregnated with lipids is used to separate a donor and an acceptor compartment. The rate at which the compound diffuses across this artificial membrane provides an indication of its passive permeability.

A hypothetical permeability assessment for Azepan-1-yl-piperazin-1-yl-methanone and its analogues could yield data such as that presented in the interactive table below.

| Compound | Assay Type | Papp (A-B) (x 10⁻⁶ cm/s) | Permeability Classification |

| This compound | Caco-2 | Data not available | Data not available |

| Analogue A | Caco-2 | Data not available | Data not available |

| Analogue B | PAMPA | Data not available | Data not available |

Plasma Protein Binding Studies

The extent to which a drug binds to plasma proteins, primarily albumin, significantly influences its pharmacokinetic and pharmacodynamic properties. Only the unbound fraction of a drug is free to distribute into tissues and interact with its pharmacological target.

Plasma protein binding is typically determined using techniques such as:

Equilibrium Dialysis: This is considered the gold standard method. A semi-permeable membrane separates a compartment containing the drug in plasma from a drug-free buffer compartment. At equilibrium, the concentration of the unbound drug is the same in both compartments, allowing for the calculation of the percentage of protein binding.

Ultrafiltration: This method involves separating the free drug from the protein-bound drug by centrifuging the plasma sample through a semi-permeable membrane that retains large molecules like proteins.

The table below illustrates the type of data that would be generated from such studies for this compound.

| Compound | Species | Method | % Plasma Protein Binding | Unbound Fraction (fu) |

| This compound | Rat | Equilibrium Dialysis | Data not available | Data not available |

| This compound | Human | Equilibrium Dialysis | Data not available | Data not available |

In Vivo Preclinical Pharmacokinetic Studies

In vivo studies in animal models are essential to understand the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate in a whole organism.

Absorption and Bioavailability in Animal Models

These studies determine the rate and extent to which a drug is absorbed into the systemic circulation following administration. Key parameters include:

Maximum Concentration (Cmax): The highest concentration of the drug in the plasma.

Time to Maximum Concentration (Tmax): The time at which Cmax is reached.

Area Under the Curve (AUC): A measure of the total drug exposure over time.

Bioavailability (F%): The fraction of the administered dose that reaches the systemic circulation unchanged.

This data is typically generated by administering the compound to animal models (e.g., rats, dogs) via both intravenous and the intended route of administration (e.g., oral) and collecting serial blood samples.

A representative data table for such a study is shown below.

| Compound | Species | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (F%) |

| This compound | Rat | Oral | Data not available | Data not available | Data not available | Data not available |

| This compound | Rat | IV | Data not available | Data not available | Data not available | Data not available |

Distribution to Tissues and Organs

Tissue distribution studies reveal where the drug travels in the body and at what concentration. This is crucial for understanding both the efficacy at the target site and potential for off-target toxicity. These studies often involve administering a radiolabeled version of the compound to animals and measuring the radioactivity in various tissues at different time points.

Excretion Pathways and Mass Balance Studies

Excretion studies identify the primary routes by which the drug and its metabolites are eliminated from the body (e.g., urine, feces). Mass balance studies, which typically use a radiolabeled compound, aim to account for the total administered dose, providing a complete picture of the drug's fate in the body.

The results of such a study would quantify the percentage of the administered dose recovered in urine and feces over a specific period, as hypothetically represented in the table below.

| Compound | Species | Time Period (h) | % Dose in Urine | % Dose in Feces | Total Recovery (%) |

| This compound | Rat | 0-48 | Data not available | Data not available | Data not available |

Mechanistic Studies on Azepan 1 Yl Piperazin 1 Yl Methanone Action

Molecular Mechanisms of Receptor Agonism/Antagonism

Currently, there is no published data from receptor binding assays or functional studies for Azepan-1-yl-piperazin-1-yl-methanone. To characterize its potential as a receptor agonist or antagonist, comprehensive screening against a panel of receptors would be required. Based on the activities of related compounds, receptors of interest would likely include serotonergic, dopaminergic, and histaminic subtypes.

Hypothetical research in this area would involve determining the binding affinity (Ki) of this compound for various receptors. Subsequent functional assays would then be needed to ascertain whether this binding results in receptor activation (agonism) or inhibition (antagonism).

Table 1: Illustrative Data Table for Potential Receptor Binding Studies

| Receptor Subtype | Binding Affinity (Ki, nM) | Functional Activity (EC50/IC50, nM) | Mode of Action |

| 5-HT1A | Data not available | Data not available | Not determined |

| 5-HT2A | Data not available | Data not available | Not determined |

| D2 | Data not available | Data not available | Not determined |

| H3 | Data not available | Data not available | Not determined |

This table is for illustrative purposes only, highlighting the type of data that is currently unavailable for this compound.

Enzymatic Inhibition Mechanisms and Kinetic Characterization

There is no evidence in the scientific literature to suggest that this compound has been investigated as an enzyme inhibitor. Many piperazine-containing compounds are known to interact with enzymes, and a thorough investigation would screen this compound against a variety of enzymatic targets.

Should any inhibitory activity be identified, detailed kinetic studies would be necessary to characterize the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive) and to determine key kinetic parameters such as the inhibition constant (Ki).

Table 2: Illustrative Data Table for Potential Enzyme Inhibition Studies

| Enzyme Target | Inhibition (%) at a given concentration | IC50 (µM) | Kinetic Parameters (e.g., Ki, Kon, Koff) | Mechanism of Inhibition |

| MAO-A | Data not available | Data not available | Data not available | Not determined |

| MAO-B | Data not available | Data not available | Data not available | Not determined |

| AChE | Data not available | Data not available | Data not available | Not determined |

This table is for illustrative purposes only, indicating the necessary data points that are currently absent from the scientific record for this compound.

Interaction with Cellular Pathways and Gene Expression Regulation

Research into the effects of this compound on intracellular signaling pathways and the regulation of gene expression has not been published. Understanding these downstream effects is critical to fully comprehending a compound's biological activity.

Future studies could employ techniques such as Western blotting to assess the phosphorylation status of key signaling proteins, or transcriptomic analyses (e.g., RNA-sequencing) to identify changes in gene expression profiles in response to treatment with the compound. Such studies would reveal the cellular networks modulated by this compound, providing a deeper understanding of its potential therapeutic applications or toxicological profile.

Emerging Research Directions and Future Prospects for Azepan 1 Yl Piperazin 1 Yl Methanone

Exploration of Novel Biological Targets

Currently, publicly available scientific literature does not specify novel biological targets that are being actively explored for Azepan-1-yl-piperazin-1-yl-methanone. While the broader class of piperazine-containing compounds has been investigated for activity at various receptors and enzymes, specific research delineating new targets for this particular molecule is not evident. The exploration of novel biological targets for any compound is a complex process that involves extensive screening and validation.

Development of Advanced Delivery Systems for Optimized Disposition

There is no specific information available in current research literature regarding the development of advanced drug delivery systems for this compound. Research in this area would typically focus on enhancing the pharmacokinetic and pharmacodynamic properties of a compound, but such studies for this specific molecule have not been published.

Integration of Omics Technologies in Mechanistic Discovery

The application of omics technologies (such as genomics, proteomics, and metabolomics) to elucidate the mechanism of action of this compound has not been reported in the available scientific literature. These technologies are powerful tools for understanding how a compound interacts with biological systems on a large scale, but their use in the context of this specific molecule has not been documented.

Addressing Drug Resistance Mechanisms in Target-Specific Applications

There is no information available concerning the role of this compound in addressing drug resistance, nor are there any studies identifying potential resistance mechanisms to this compound. Understanding and overcoming drug resistance is a critical aspect of drug development, but research on this topic for this compound is not present in the public domain.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.